7beta-Hydroxyrutaecarpine

Vue d'ensemble

Description

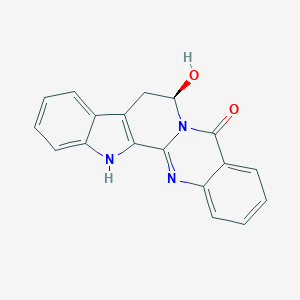

7beta-Hydroxyrutaecarpine is a chemical compound . It is a type of chemical entity and a subclass of 12-hydroxy-3,13,21-triazapentacyclo . It has a molecular mass of 303.100776656 dalton and a chemical formula of C₁₈H₁₃N₃O₂ . It is found in various plants such as Euodia rutaecarpa, Phellodendron amurense, Tetradium glabrifolium, and Tetradium ruticarpum .

Synthesis Analysis

The synthesis of 7beta-Hydroxyrutaecarpine has been a subject of research . A simple retrosynthetic analysis leads to tryptamine and its equivalents for the indole moiety, and anthranilic acid and its equivalents for the quinazolinone moiety .

Molecular Structure Analysis

The molecular structure of 7beta-Hydroxyrutaecarpine includes a pentacyclic indolopyridoquinazolinone alkaloid . The canonical SMILES representation is O=C1C=2C=CC=CC2N=C3C=4NC=5C=CC=CC5C4CC (O)N13 .

Physical And Chemical Properties Analysis

7beta-Hydroxyrutaecarpine is a powder . It has a molecular weight of 303.3 g/mol and a molecular formula of C18H13N3O2 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Cardiovascular Health

7beta-Hydroxyrutaecarpine: has been studied for its potential benefits in cardiovascular health. Research indicates that it may prevent platelet activation, which is a key factor in the development of cardiovascular diseases (CVDs). By inhibiting collagen-induced platelet aggregation, it could reduce the risk of thrombosis, making it a candidate for antiplatelet therapy .

Cancer Therapeutics

The compound has shown promise in anticancer studies. Its ability to induce cytotoxic effects on cancer cells suggests that it could be used as a therapeutic agent in oncology. The specific mechanisms by which 7beta-Hydroxyrutaecarpine exerts its anticancer effects are an active area of research, with a focus on apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

In the realm of anti-inflammatory and analgesic applications, 7beta-Hydroxyrutaecarpine has demonstrated significant potential. Its properties may be harnessed to develop treatments for chronic inflammatory conditions and pain management, offering an alternative to traditional analgesics .

Obesity and Metabolic Disorders

Studies have explored the role of 7beta-Hydroxyrutaecarpine in addressing obesity and related metabolic disorders. Its impact on fat metabolism and thermoregulation suggests that it could contribute to weight management strategies and the treatment of metabolic syndrome .

Neuroprotective Actions

The neuroprotective actions of 7beta-Hydroxyrutaecarpine are of particular interest in the treatment of neurodegenerative diseases. Its potential to protect neuronal cells against damage could lead to new approaches in the management of conditions such as Alzheimer’s and Parkinson’s disease .

Gastrointestinal Health

Given its traditional use in oriental medicine for treating gastrointestinal disorders, 7beta-Hydroxyrutaecarpine is being investigated for its therapeutic effects on the digestive system. Its potential to alleviate symptoms of gastrointestinal ailments makes it a subject of interest in gastroenterology .

Safety and Hazards

When handling 7beta-Hydroxyrutaecarpine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that rutaecarpine, a related compound, has been shown to have cardiovascular biological effects such as inotropic and chronotropic, vasorelaxant, anti-platelet aggregation and anti-inflammatory effects

Biochemical Pathways

Rutaecarpine, a related compound, has been shown to affect the pi3k/akt/gsk3β signaling pathway . It’s possible that 7beta-Hydroxyrutaecarpine may affect similar pathways, but more research is needed to confirm this.

Result of Action

Rutaecarpine, a related compound, has been shown to have a variety of biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems . It’s possible that 7beta-Hydroxyrutaecarpine may have similar effects, but more research is needed to confirm this.

Propriétés

IUPAC Name |

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDVXGJNOSVWGA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7beta-Hydroxyrutaecarpine | |

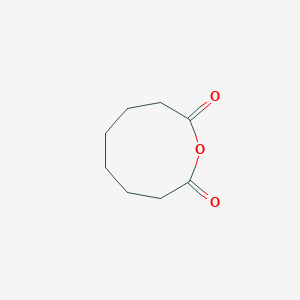

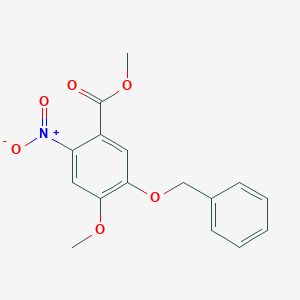

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)